molecular formula C6H8N6 B3011722 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine CAS No. 863431-96-3

4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine

Cat. No.: B3011722
CAS No.: 863431-96-3
M. Wt: 164.172
InChI Key: BKEIWYMHCYOIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine is an organic compound belonging to the class of heterocyclic compounds It features a triazole ring fused with a pyrazole ring, both of which are nitrogen-containing five-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with hydrazine hydrate under reflux conditions to form the triazole ring. This intermediate is then reacted with 3-aminopyrazole in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-methyl-4H-1,2,4-triazol-3-yl)phenylamine
  • 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
  • 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline

Uniqueness

4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine is unique due to its dual ring structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack the same combination of functional groups and structural features.

Properties

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-3-9-6(12-10-3)4-2-8-11-5(4)7/h2H,1H3,(H3,7,8,11)(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEIWYMHCYOIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=C(NN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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